4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Description
4-Butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a fused heterocyclic compound featuring a thieno-triazolopyrimidine core with a butyl substituent at position 4 and a thioxo group at position 1. Its structure combines a thiophene ring fused with a triazolopyrimidine scaffold, conferring unique electronic and steric properties.
Properties
IUPAC Name |
8-butyl-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-2-3-5-14-9(16)8-7(4-6-18-8)15-10(14)12-13-11(15)17/h4,6H,2-3,5H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXBPQTUHYQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step One: : Starting from readily available precursors, the synthesis typically begins with the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This is achieved through cyclization reactions involving suitable triazole and pyrimidine intermediates.
Step Two: : The introduction of the butyl group at the 4-position is accomplished via alkylation reactions. Appropriate reagents such as butyl bromide in the presence of a strong base are utilized to achieve this transformation.
Step Three: : The thioxo functional group at the 1-position is introduced via a thiation reaction. Typically, phosphorus pentasulfide (P2S5) or Lawesson's reagent are used under controlled conditions.
Industrial Production Methods
Scaling up for industrial production involves optimizing these reactions for cost-effectiveness and efficiency. This includes refining solvent choice, reaction time, and temperature, as well as improving yields through process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioxo group can undergo oxidation to form sulfone derivatives.
Reduction: : Reduction reactions can target the thioxo group, leading to the formation of thiol or hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophiles like amines, halides, and alcohols under suitable conditions, often in the presence of catalysts or promoters.
Major Products
Oxidation Products: : Sulfone and sulfoxide derivatives.
Reduction Products: : Thiol and hydroxyl derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the thieno[2,3-e][1,2,4]triazolo-pyrimidine scaffold. For instance:
- Polo-like Kinase Inhibition : Research has demonstrated that derivatives of this scaffold exhibit inhibitory activity against Polo-like kinase 1 (PLK1), an important target in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the thioxo group can enhance potency against various cancer cell lines .
Antimicrobial Properties
The compound's heterocyclic nature suggests potential applications in antimicrobial therapy. Preliminary evaluations indicate that derivatives may possess antibacterial and antifungal activities:
- Mechanism of Action : The thieno-pyrimidine derivatives disrupt microbial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death .
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit anti-inflammatory properties. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Synthesis and Optimization
The synthesis of 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step organic reactions. Recent advancements focus on optimizing the synthesis process for higher yields and better purity:
- Synthetic Pathways : Various synthetic routes have been reported in literature that utilize starting materials like thioketones and hydrazines under controlled conditions to yield the target compound efficiently .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For example, its antimicrobial activity can be attributed to the inhibition of essential enzymes within microbial cells. The precise pathways involve binding to active sites or interacting with cellular components, disrupting normal biological functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Regioisomeric Variants
The compound’s linear regioisomeric configuration ([1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one) contrasts with angular regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one). The regioselectivity of synthesis depends on the starting material:
- Linear isomers (e.g., the target compound) form preferentially when using non-strained precursors like 2-thioxopyrimidin-4-ones without fused bicyclic systems .
- Angular isomers dominate when reactions involve norbornene-condensed 2-thioxopyrimidin-4-ones, where electronic factors (e.g., tautomeric stability of intermediates) dictate regiochemistry .
Table 1. Key Differences Between Linear and Angular Regioisomers
Fused-Ring Modifications
The thieno[2,3-e] fusion in the target compound distinguishes it from analogs with alternative fused systems:
- Pyrido-Fused Derivatives : Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (e.g., compounds 10a–d ) exhibit enhanced antitumor activity against MCF-7 and HepG2 cell lines, attributed to the pyridine ring’s electron-withdrawing effects .
- Benzo-Fused Analogs: Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., 52a) undergo Dimroth rearrangement under basic conditions to form linear isomers, highlighting reduced stability compared to the target compound’s thieno[2,3-e] system .
Substituent Effects
The 4-butyl and 1-thioxo groups in the target compound influence its physicochemical and pharmacological properties:
- 1-Thioxo vs. 1-Oxo : The thioxo group increases electron density at the triazole ring, altering reactivity in cyclocondensation reactions and binding affinity in kinase inhibitors .
Stability and Reactivity
The thieno[2,3-e] system in the target compound resists Dimroth rearrangement, unlike thieno[3,2-e] analogs (e.g., 52a → 53a), which isomerize under alkaline conditions . This stability is critical for maintaining structural integrity in drug design.
Biological Activity
The compound 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a thienotriazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₂H₁₂N₄O₂S₂
- Molecular Weight : 308.4 g/mol
- CAS Number : 1031558-48-1
This compound features a thieno-triazolo-pyrimidine scaffold that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on Polo-like kinase 1 (Plk1), a critical regulator of cell division.
The compound has been shown to selectively inhibit Plk1 without affecting its closely related isoforms (Plk2 and Plk3), which are believed to play tumor suppressor roles. The inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. For instance, a related study reported that compounds derived from the same scaffold exhibited significant antiproliferative effects in various cancer cell lines including HeLa and L363 with a GI50 value as low as 4.1 μM .
Case Studies
In a series of experiments:
- Compound Testing : Various analogs were synthesized and tested for their Plk1 inhibitory activity.
- Cell Viability Assays : The most potent compounds demonstrated effective cell death in cancerous cells while showing minimal toxicity to normal cells.
Anti-inflammatory Activity
Beyond its anticancer properties, this compound also exhibits notable anti-inflammatory effects. Research has indicated that derivatives of the thienotriazolopyrimidine scaffold possess significant anti-inflammatory activity in models such as acute and subacute formalin-induced paw edema.
Research Findings
A study investigating a series of thienotriazolopyrimidines found that certain compounds displayed:
- High Efficacy : Significant reduction in edema comparable to diclofenac sodium (a standard anti-inflammatory drug).
- Safety Profile : The compounds were well tolerated in animal models with high safety margins (ALD50 > 0.4 g/kg) .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be attributed to specific structural features:
- Substituents on the Thienyl Ring : Modifications at various positions have been shown to enhance lipophilicity and thus improve biological activity.
- Docking Studies : Computational studies have suggested potential interactions with COX enzymes, further elucidating the anti-inflammatory mechanism .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing thieno-triazolo-pyrimidinone derivatives like 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one?
- Methodological Answer : A common approach involves cyclocondensation of hydrazonoyl chlorides with thieno-pyrimidinone precursors under reflux in dry chloroform, catalyzed by triethylamine. For example, hydrazonoyl chlorides react with thieno[2,3-d]pyrimidinone intermediates to form fused triazolo-pyrimidinones . Alternative one-step syntheses using thiourea and aldehydes with acid catalysts (e.g., p-toluenesulfonic acid) are also documented for analogous heterocycles .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substituent positions and tautomeric forms (e.g., thioxo vs. thione). Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=S stretching at ~1100–1250 cm⁻¹). Comparative analysis with reported spectral data for structurally similar compounds (e.g., thieno[2,3-d]pyrimidinones) is critical .
Q. What solvents and reaction conditions optimize yield for thieno-triazolo-pyrimidinone synthesis?
- Methodological Answer : Dry chloroform or ethanol under reflux (5–12 hours) with catalytic triethylamine or p-toluenesulfonic acid achieves yields >60% for analogous compounds. Prolonged reaction times may reduce purity due to side reactions (e.g., hydrolysis of thioxo groups) .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Tools like Molecular Lipophilicity Potential (MLP) and ADMET predictors evaluate physicochemical properties (e.g., logP, polar surface area). For example, piperidine-substituted chromeno-pyrimidines show oral bioavailability >70% in silico, suggesting similar potential for this compound if substituents (e.g., butyl groups) enhance membrane permeability .
Q. What strategies resolve contradictions in biological activity data across related derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) may arise from substituent effects. Systematic SAR studies are recommended:
- Step 1 : Synthesize analogs with varied substituents (e.g., alkyl chains, aryl groups).
- Step 2 : Test in standardized assays (e.g., MIC for antimicrobial activity, ATP-binding assays for kinase inhibition).
- Step 3 : Cross-validate with computational docking to identify binding interactions .
Q. How does tautomerism (thioxo vs. thione) affect spectroscopic and biological properties?
- Methodological Answer : Thioxo-thione tautomerism is confirmed via variable-temperature NMR and X-ray crystallography . For example, thioxo forms dominate in polar solvents (DMSO-d₆), while thione tautomers may stabilize in solid state. Biological assays must account for tautomeric equilibria, as thione forms often exhibit stronger hydrogen-bonding interactions with targets .
Q. What analytical challenges arise in quantifying impurities during scale-up synthesis?
- Methodological Answer : Common impurities include unreacted hydrazonoyl chlorides or dimerized byproducts. HPLC-MS with C18 columns (ACN/water gradient) resolves these. For example, dimeric impurities in thieno-pyrimidinones elute later (~12–14 min) than the monomeric product (~8–10 min) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC-UV and identify breakdown products (e.g., hydrolyzed thioxo groups) using LC-MS/MS .
- Key Parameters : Half-life (t½) and Arrhenius kinetics predict shelf-life .
Q. What crystallographic techniques resolve polymorphism in thieno-triazolo-pyrimidinones?
- Methodological Answer : Single-crystal X-ray diffraction distinguishes polymorphs by unit cell parameters. For example, analogous pyrimidinones exhibit monoclinic (P2₁/c) vs. triclinic (P1̄) systems depending on alkyl chain conformation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
